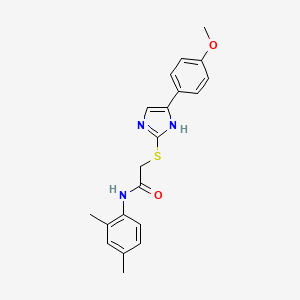

N-(2,4-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-13-4-9-17(14(2)10-13)22-19(24)12-26-20-21-11-18(23-20)15-5-7-16(25-3)8-6-15/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXGGRCRRMJMLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of 4-methoxyphenylglyoxal with ammonium acetate and a suitable aldehyde.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.

Amide Bond Formation: Finally, the thioether is coupled with 2,4-dimethylphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

N-(2,4-dimethylphenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the methoxy group on the phenyl ring.

N-(2,4-dimethylphenyl)-2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide: Contains a chlorine atom instead of a methoxy group.

Uniqueness

N-(2,4-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain molecular targets or alter its chemical behavior compared to similar compounds.

Biological Activity

N-(2,4-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of N-(2,4-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves several key steps:

- Formation of the Imidazole Ring : The imidazole derivative is synthesized via condensation reactions involving 4-methoxyphenylglyoxal and ammonium acetate.

- Thioether Formation : The imidazole compound is then reacted with a thiol under basic conditions to create the thioether linkage.

- Amide Bond Formation : Finally, the thioether is coupled with 2,4-dimethylphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Anticancer Properties

Recent studies have demonstrated that N-(2,4-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide exhibits significant anticancer activity. In vitro evaluations have shown that this compound can inhibit various cancer cell lines, including:

The mechanism of action appears to involve the modulation of specific enzyme activities and receptor interactions, which may lead to apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, N-(2,4-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has shown promise as an antimicrobial agent. The compound's structural characteristics allow it to interact with microbial targets effectively, potentially inhibiting growth or inducing cell death in pathogenic microorganisms .

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, leading to reduced proliferation of cancer cells.

- Receptor Modulation : By interacting with receptor binding sites, it can alter signaling pathways that control cell survival and apoptosis.

Case Studies

Several case studies highlight the effectiveness of N-(2,4-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide in preclinical settings:

- Study on Cancer Cell Lines : A study evaluated the effect of this compound on multiple cancer cell lines and found it significantly inhibited cell growth compared to standard treatments .

- Antimicrobial Testing : Another study assessed its antimicrobial properties against various pathogens and reported promising results, indicating potential for development as an antimicrobial agent .

Q & A

Q. Optimization strategies :

- Use catalysts (e.g., Pd for coupling reactions) to enhance efficiency.

- Adjust solvent polarity (e.g., DMF for imidazole condensation) .

- Purify intermediates via recrystallization or chromatography to minimize side products .

Basic: Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and imidazole ring integrity .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for biological assays) .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition thresholds .

Basic: How do the methoxy and methyl substituents influence the compound’s physicochemical properties?

Answer:

- Methoxy group (-OCH₃) : Increases solubility in polar solvents via hydrogen bonding; enhances electron-donating effects on the aromatic ring, affecting reactivity .

- Methyl groups (-CH₃) : Improve lipophilicity, potentially enhancing membrane permeability in biological assays .

- Combined effects : The 2,4-dimethylphenyl group reduces steric hindrance compared to bulkier substituents, favoring target binding .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for antimicrobial or anticancer activity in analogs?

Answer:

Methodology :

Synthesize analogs with systematic substituent variations (e.g., nitro, chloro, methyl groups).

Test biological activity using standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ in cancer cell lines) .

Correlate substituent electronic/steric properties with activity trends.

Q. Example SAR Table :

| Substituent(s) | Biological Activity (vs. Baseline) | Reference |

|---|---|---|

| 4-Nitrophenyl (electron-withdrawing) | Enhanced antimicrobial efficacy | |

| 4-Methylphenyl (electron-donating) | Reduced potency | |

| 4-Methoxyphenyl + thioacetamide | Superior anticancer activity |

Advanced: How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Answer:

- Data normalization : Account for variations in assay conditions (e.g., cell line specificity, incubation time) .

- Computational modeling : Use molecular docking to identify binding affinity differences due to substituent effects .

- Meta-analysis : Compare results across studies with similar analogs (e.g., nitro vs. methoxy derivatives) to identify consistent trends .

Advanced: What in vitro assays are recommended to elucidate the mechanism of action, such as enzyme inhibition or receptor binding?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ against cyclooxygenase (COX-1/2) or kinases using fluorometric/colorimetric substrates .

- Receptor binding studies : Use radioligand displacement assays (e.g., for GPCRs) .

- Apoptosis assays : Quantify caspase-3/7 activation in cancer cells via luminescence .

Advanced: How can molecular docking studies be designed to predict interactions with biological targets like COX enzymes?

Answer:

Target selection : Retrieve COX-1/2 crystal structures (PDB ID: 1PTH, 3NT1) .

Ligand preparation : Optimize the compound’s 3D structure using software (e.g., AutoDock Vina).

Docking parameters :

- Grid box centered on the active site.

- Scoring functions (e.g., MM/GBSA) to rank binding poses.

Validation : Compare docking results with known COX inhibitors (e.g., celecoxib) .

Advanced: What are the challenges in modifying the imidazole ring or thioacetamide moiety to enhance metabolic stability?

Answer:

- Imidazole modifications : Introducing electron-withdrawing groups (e.g., -CF₃) may reduce hepatic metabolism but could decrease solubility .

- Thioacetamide stability : Replace the thioether with a sulfone to resist oxidative degradation, but this may alter target binding .

- Balancing act : Use prodrug strategies (e.g., esterification) to improve bioavailability without compromising activity .

Advanced: How can researchers validate the compound’s thermal stability for long-term storage?

Answer:

- Differential Scanning Calorimetry (DSC) : Determine melting points and detect polymorphic transitions .

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

Advanced: What computational tools are used to predict ADMET properties early in development?

Answer:

- Software : SwissADME, pkCSM, or ADMETLab 2.0 .

- Key predictions :

- Absorption : High Caco-2 permeability due to moderate logP (~3.5).

- Toxicity : Screen for hepatotoxicity via structural alerts (e.g., thioacetamide-related liabilities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.